HTH-01-091 - 2000209-42-5

HTH-01-091

Catalog Number: EVT-271090
CAS Number: 2000209-42-5
Molecular Formula: C26H28Cl2N4O2
Molecular Weight: 499.436
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HTH-01-091 is a selective maternal embryonic leucine zipper kinase (MELK) inhibitor. HTH-01-091 provides a general framework for preclinical target validation.
Synthesis Analysis

Methods and Technical Details

The synthesis of HTH-01-091 involved a multi-step chemical process that optimized the lead scaffold derived from earlier compounds. The synthetic pathway typically includes:

  1. Formation of the Core Structure: The initial step involves constructing the tricyclic core structure, which is crucial for the compound's binding affinity.
  2. Functionalization: Subsequent steps involve adding various functional groups that enhance selectivity and potency against MELK.
  3. Purification: After synthesis, HTH-01-091 is purified using techniques such as high-performance liquid chromatography to ensure high purity levels necessary for biological testing.

The compound's synthesis has been iteratively refined based on feedback from biological assays, leading to improved selectivity profiles compared to earlier compounds like JW-7-25-1 .

Molecular Structure Analysis

Structure and Data

HTH-01-091 features a complex molecular structure characterized by a tricyclic core with specific substituents that facilitate its interaction with the MELK active site. Key structural components include:

  • Tricyclic Core: Provides the essential framework for binding.
  • 3,5-Dichloro-4-hydroxyphenyl Group: Engages with critical residues in the MELK active site.
  • Cyclic Urea Group: Forms hydrogen bonds with surrounding amino acids, enhancing binding affinity.

Crystallographic studies have revealed that HTH-01-091 binds to MELK in a type I binding mode, indicating strong interactions with key residues such as Cys89 and Lys40 .

Chemical Reactions Analysis

Reactions and Technical Details

HTH-01-091 primarily functions through competitive inhibition of MELK activity. The compound engages in reversible binding with the kinase domain of MELK, blocking substrate access and preventing phosphorylation events critical for cell cycle progression.

In vitro assays demonstrate that HTH-01-091 effectively inhibits MELK-mediated phosphorylation reactions, showcasing its potential utility in therapeutic settings targeting MELK-related signaling pathways .

Mechanism of Action

Process and Data

The mechanism by which HTH-01-091 exerts its effects involves:

  1. Inhibition of MELK Activity: By binding to the active site of MELK, HTH-01-091 prevents the kinase from phosphorylating its substrates.
  2. Impact on Cell Proliferation: Inhibition of MELK leads to reduced proliferation of cancer cells, particularly in triple-negative breast cancer models where MELK is often overexpressed.
  3. Selectivity Profile: HTH-01-091 demonstrates a significantly improved selectivity profile over other inhibitors, showing minimal off-target effects compared to compounds like OTSSP167 .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HTH-01-091 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in common organic solvents used in biological assays.
  • Stability: Stable under physiological conditions, making it suitable for in vivo studies.

These properties contribute to its effectiveness as a research tool in studying kinase activity and cancer biology .

Applications

Scientific Uses

HTH-01-091 has several applications in scientific research:

  1. Cancer Research: Used extensively to study the role of MELK in tumor growth and progression, particularly in breast cancer models.
  2. Drug Development: Serves as a lead compound for developing more selective inhibitors targeting other kinases involved in cancer.
  3. Biochemical Assays: Employed in various assays to measure kinase activity and evaluate potential therapeutic strategies against cancers characterized by aberrant MELK signaling.
Introduction

Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Oncogenesis

Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase within the AMPK-related kinase family, initially identified for its role in embryonic development and cell cycle regulation. In oncology, MELK is dysregulated across multiple cancer types, with transcriptomic and proteomic analyses confirming its overexpression in triple-negative breast cancer (TNBC), glioblastoma, lung adenocarcinoma (LUAD), and renal carcinomas. This overexpression correlates strongly with advanced tumor grade, metastatic potential, and poor patient prognosis. For example, in LUAD, elevated MELK expression drives epithelial-mesenchymal transition (EMT) by upregulating transcription factors Twist1 and Slug, thereby enhancing metastasis [3]. Mechanistically, MELK modulates mitotic progression through the PLK1-CDC25C-CDK1 axis and sustains cancer stem-like cell (CSC) populations by stabilizing FOXM1, a master regulator of stemness and proliferation [3] [10]. The kinase’s involvement in DNA damage repair and therapy resistance further underscores its prominence as an oncogenic driver [2].

Table 1: MELK Overexpression in Human Cancers and Associated Clinical Impacts

Cancer TypeFunctional Role of MELKClinical Correlation
Basal-like Breast CancerRegulates FOXM1; maintains CSC populationsPoor differentiation; chemoresistance
Lung AdenocarcinomaPromotes EMT via Twist1/Slug upregulation; drives G2/M progressionReduced overall survival
GlioblastomaSustains AKT pathway activation; essential for GSC self-renewalTumor recurrence; radioresistance
Renal CarcinomaCoordinates with TOPK to amplify FOXM1 transcriptional activityAggressive metastasis

Challenges in MELK-Targeted Drug Development: Selectivity and Off-Target Effects

Early MELK inhibitors, notably OTSSP167 (OTS167), demonstrated potent anti-tumor effects in preclinical models but exhibited significant off-target polypharmacology. Kinome-wide profiling revealed OTSSP167 inhibits >67% of kinases at 1 μM, complicating the interpretation of phenotypic outcomes [6] [4]. For instance, growth arrest observed in TNBC cells following OTSSP167 treatment was later attributed partially to inadvertent inhibition of non-MELK kinases, such as mTOR and CDK7, which regulate cell proliferation independently [6]. This lack of selectivity fueled controversy about MELK’s essentiality in cancer, as genetic knockout via CRISPR/Cas9 showed no growth defect in some models where RNAi or pharmacological inhibition did [2] [6]. Consequently, the field demanded highly selective chemical probes to delineate MELK-specific functions from off-target artifacts and validate MELK as a druggable target [4] [9].

Table 2: Selectivity Profiles of MELK Inhibitors

InhibitorMELK IC₅₀ (nM)Kinases Inhibited >90% at 1 μMKey Off-Targets
OTSSP1670.267% of kinomemTOR, CDK7, PIM1, AURKA
HTH-01-09110.54% of kinomePIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2
NVS-MELK8a27 kinasesFLT3, CAMK2

Rationale for Developing HTH-01-091 as a Selective MELK Inhibitor

HTH-01-091 emerged from a structure-guided optimization campaign to address the selectivity limitations of prior inhibitors. Starting from a benzonaphthyridinone scaffold (JW-7-25-1; MELK IC₅₀ = 5.0 nM), medicinal chemists introduced steric and electronic modifications to reduce off-target interactions. The resultant compound, HTH-01-091, retained potent MELK inhibition (IC₅₀ = 10.5 nM) but showed markedly improved specificity, inhibiting only 4% of kinases in multiplexed inhibitor bead/mass spectrometry (MIB/MS) assays [1] [6]. Crucially, HTH-01-091’s mechanism of action involves competitive ATP binding and induction of MELK protein degradation in cellular contexts (e.g., MDA-MB-468 cells treated at 1–10 μM for 1 h) [1] [5]. Unlike OTSSP167, HTH-01-091 does not impair ERK1/2 signaling, confirming its target specificity [1] [9]. As a tool compound, it enables rigorous dissection of MELK-dependent biology, resolving controversies about MELK’s role in cancer proliferation and validating its therapeutic relevance [6] [9].

Table 3: Selectivity Profile of HTH-01-091 Against Key Off-Target Kinases

Properties

CAS Number

2000209-42-5

Product Name

HTH-01-091

IUPAC Name

9-(3,5-dichloro-4-hydroxyphenyl)-1-((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)-3,4-dihydropyrimido[5,4-c]quinolin-2(1H)-one

Molecular Formula

C26H28Cl2N4O2

Molecular Weight

499.436

InChI

InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)/t15-,19-

InChI Key

FUVRHGKKWNNBJX-RHDGDCLCSA-N

SMILES

O=C1N([C@H]2CC[C@H](CN(C)C)CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34

Solubility

Soluble in DMSO

Synonyms

HTH-01-091; HTH 01-091; HTH01-091; HTH-01091; HTH 01091; HTH01091;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.